![molecular formula C28H28FN3O3 B2688658 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one CAS No. 1018163-69-3](/img/structure/B2688658.png)
4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known as 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one, has a molecular formula of C28H28FN3O3 . It has an average mass of 473.539 Da and a monoisotopic mass of 473.211456 Da .
Molecular Structure Analysis
The molecular structure of this compound comprises a benzimidazole ring attached to a pyrrolidinone ring via a propyl linker. The benzimidazole ring carries a 2,4-dimethylphenoxy group at the 1-position and the pyrrolidinone ring carries a 3-fluorophenyl group at the 1-position .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
One area of research involves the synthesis and biological evaluation of compounds with structural similarities, focusing on their affinity and selectivity for certain receptors. For example, studies have explored the synthesis of compounds for imaging peripheral benzodiazepine receptors (PBRs) using positron emission tomography (PET), which could be relevant to neurodegenerative disorders (Fookes et al., 2008).
Material Science Applications
In material science, research has been conducted on the synthesis of novel polyimides derived from specific aromatic dianhydrides and diamines. These materials exhibit good thermal stability, mechanical properties, and solubility in various solvents, suggesting their potential use in high-performance polymers and electronics (Wang et al., 2006).
Heterocyclic Chemistry
The study of heterocyclic organoboron-nitrogen derivatives has shown potential applications in developing new chemical entities. Such compounds could have implications in medicinal chemistry and materials science (Bielawski & Niedenzu, 1980).
Fluorescence and Imaging Agents
Compounds with specific structural motifs have been evaluated for their fluorescent properties, making them suitable for use as imaging agents in biological research. This includes the development of novel fluorescent probes for cellular imaging, indicating the potential for this compound or its derivatives in bioimaging applications (Gholami et al., 2021).
Antimicrobial Properties
Research into the synthesis of new isoxazoline incorporated pyrrole derivatives has shown that these compounds exhibit antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Kumar et al., 2017).
Mécanisme D'action
Target of Action
The compound contains a benzimidazole moiety, which is a common structural component in many biologically active compounds. Benzimidazoles are known to interact with various biological targets, including enzymes and receptors, and have been used in the development of drugs for various therapeutic applications .
Mode of Action
The mode of action of a compound depends on its specific interactions with its biological targets. For benzimidazole derivatives, these interactions often involve binding to the active site of an enzyme or receptor, which can lead to changes in the target’s activity .
Biochemical Pathways
The specific biochemical pathways affected by a compound depend on its targets of action. Benzimidazole derivatives can affect various pathways depending on their specific targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For example, the presence of a pyrrolidin-2-one moiety in the compound could influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of a compound’s action depend on its mode of action and the biochemical pathways it affects. These effects can range from changes in cellular signaling to alterations in cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the stability of a compound can be affected by its chemical structure and the conditions in which it is stored .
Propriétés
IUPAC Name |
4-[1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-fluorophenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN3O3/c1-18-10-11-26(19(2)12-18)35-17-23(33)16-32-25-9-4-3-8-24(25)30-28(32)20-13-27(34)31(15-20)22-7-5-6-21(29)14-22/h3-12,14,20,23,33H,13,15-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRJIDOIIGDZBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)F)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

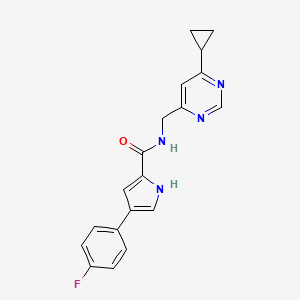
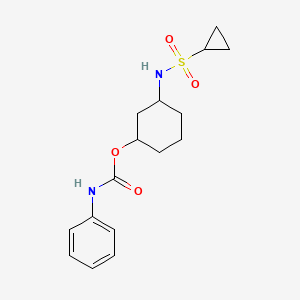


![1-{[3-Methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-benzofuran-5-yl]sulfonyl}azepane](/img/structure/B2688584.png)
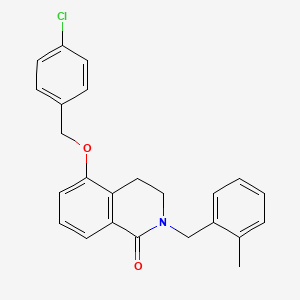
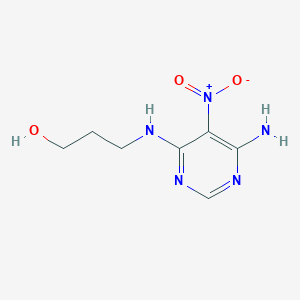
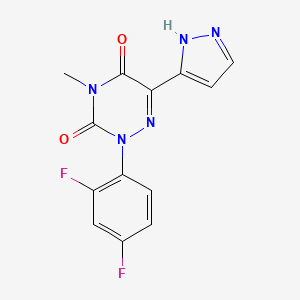

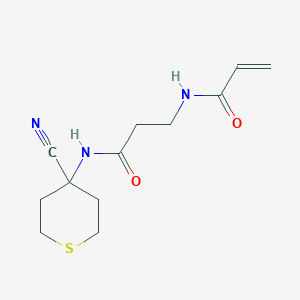
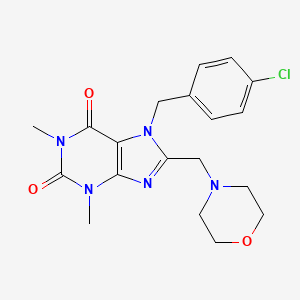

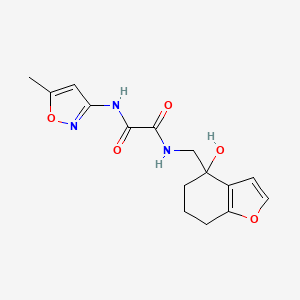
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2688596.png)